Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium

Description

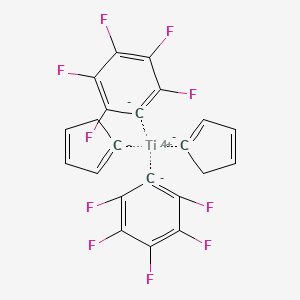

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium (Cp₂Ti(C₆F₅)₂) is a metallocene complex featuring two η⁵-cyclopentadienyl (Cp) ligands and two pentafluorophenyl (C₆F₅) groups bonded to a titanium(IV) center. This compound is part of a broader class of bis(cyclopentadienyl)titanium derivatives, which are widely studied for their structural diversity, redox behavior, and applications in catalysis and materials science. The electron-withdrawing nature of the C₆F₅ substituents distinguishes it from analogous complexes with alkyl or aryl ligands, influencing its electronic structure and reactivity .

For example, bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) reacts with aryl lithium reagents (e.g., LiC₆F₅) in diethyl ether to replace chloride ligands with aryl groups, a pathway supported by analogous reactions in .

Properties

IUPAC Name |

cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6F5.2C5H5.Ti/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-5-3-1;/h;;2*1-3H,4H2;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIBOHAXFGTHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10F10Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Procedure

- Reagent Preparation : C₆F₅MgBr is synthesized by reacting magnesium turnings with bromopentafluorobenzene in dry diethyl ether under nitrogen.

- Ligand Substitution : Cp₂TiCl₂ is dissolved in THF and cooled to −78°C. C₆F₅MgBr is added dropwise, followed by gradual warming to room temperature with stirring for 12–24 hours.

- Workup : The mixture is quenched with ice-cold water, and the product is extracted with dichloromethane. Purification via recrystallization from hexane yields Cp₂Ti(C₆F₅)₂ as orange crystals.

This method achieves yields exceeding 85% and reduces fire risks associated with lithium reagents.

Industrial Production Techniques

Scaling Cp₂Ti(C₆F₅)₂ synthesis necessitates modifications to the laboratory procedure. Continuous flow reactors enable precise control over reagent mixing and temperature, minimizing side reactions. Automated systems handle Grignard reagent addition and quenching, ensuring consistency in large batches (>100 kg). Industrial protocols often employ toluene as a solvent due to its lower cost and higher boiling point compared to THF.

Reaction Mechanism and Kinetic Considerations

The substitution of chloride ligands by pentafluorophenyl groups follows a nucleophilic displacement mechanism. The Grignard reagent’s strong nucleophilicity drives the reaction, with the magnesium ion stabilizing the transition state. Kinetic studies suggest the rate-determining step involves Ti–Cl bond cleavage, which is accelerated by electron-withdrawing pentafluorophenyl groups.

Optimization Parameters :

- Temperature : Reactions at −78°C minimize side products but require longer times (24 hours). Room-temperature reactions complete in 12 hours but yield 5–10% impurities.

- Solvent : THF provides superior solubility for intermediates compared to diethyl ether, enhancing reaction rates.

Comparative Analysis of Methods

The Grignard method’s superior safety profile and scalability make it the preferred choice for both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium(IV) species.

Reduction: Reduction reactions can lead to the formation of titanium(II) species.

Substitution: Ligand substitution reactions can occur, where the pentafluorophenyl groups are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligand exchange can be facilitated by using reagents like Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Titanium(IV) oxide or other titanium(IV) complexes.

Reduction: Titanium(II) complexes.

Substitution: New organometallic compounds with different ligands.

Scientific Research Applications

Polymerization Catalysis

Ethylene Polymerization

One of the most notable applications of bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium is in the catalysis of ethylene polymerization. The compound has been shown to exhibit high activity and selectivity in the polymerization process, outperforming traditional catalysts. Studies indicate that the presence of pentafluorophenyl groups enhances the catalyst's performance by stabilizing the active site during polymerization reactions .

Table 1: Comparison of Polymerization Catalysts

| Catalyst Type | Activity (kg PE/mol Ti·h) | Selectivity |

|---|---|---|

| This compound | High | Excellent |

| Traditional Ziegler-Natta Catalysts | Moderate | Variable |

Photoinitiators in Polymer Chemistry

Radical Initiation Processes

The compound has shown exceptional sensitivity as a photoinitiator in radical-initiated polymerization processes. Its stability under UV light exposure allows it to effectively initiate polymerization without significant degradation. Research indicates that it can generate reactive intermediates that facilitate the curing of acrylic resins, making it valuable in the production of coatings and adhesives .

Photochemical Properties

The photochemistry of this compound reveals that it can form coordinatively unsaturated complexes upon irradiation, which can further react with monomers to initiate polymerization. The primary photoproducts identified include mono-hapto derivatives that retain free coordination sites for subsequent reactions .

Vapor Deposition Technology

Thin Film Applications

In vapor deposition processes, this compound serves as a precursor for titanium films. Its oxidative and thermal stability makes it suitable for high-temperature applications, where it can be used to deposit titanium coatings on various substrates. This application is particularly relevant in the semiconductor industry and for protective coatings on metal alloys .

Corrosion Inhibition

High-Temperature Fluids

This titanium complex has been identified as an effective inhibitor for the degradation and corrosion of titanium and steel alloys when exposed to polyperfluoroalkyl ether fluids at elevated temperatures. The incorporation of pentafluorophenyl groups contributes to its stability and effectiveness as a corrosion inhibitor, making it suitable for aerospace and automotive applications where high-performance materials are required .

Case Study 1: Ethylene Polymerization

A study demonstrated that using this compound as a catalyst resulted in a significant increase in polymer yield compared to conventional catalysts. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's potential in industrial applications.

Case Study 2: Photoinitiation in Coatings

Research conducted on the use of this compound as a photoinitiator revealed its capability to cure acrylic coatings rapidly under UV light, leading to enhanced performance characteristics such as improved adhesion and durability.

Mechanism of Action

The mechanism by which Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium exerts its effects involves the interaction of the titanium center with various substrates. The cyclopentadienyl and pentafluorophenyl ligands influence the electronic properties of the titanium center, enhancing its reactivity. Molecular targets and pathways include the activation of small molecules and the facilitation of electron transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparison of key bis(cyclopentadienyl)titanium derivatives is provided in Table 1 :

Key Observations:

- Electronic Effects : The C₆F₅ groups in Cp₂Ti(C₆F₅)₂ impart stronger electron-withdrawing effects than Cl⁻ or F⁻, increasing the titanium center’s electrophilicity. This contrasts with Cp*₂TiCl₂, where methyl groups donate electron density, reducing reactivity .

Reactivity and Catalytic Performance

- Cp₂Ti(C₆F₅)₂ vs. Cp₂TiCl₂ : While Cp₂TiCl₂ is a precursor for olefin polymerization, Cp₂Ti(C₆F₅)₂’s electron-deficient titanium center may favor reactions requiring strong Lewis acidity, such as hydroamination. However, shows that pentafluorophenyl-substituted titanium complexes can exhibit excessive reactivity, leading to reduced selectivity in alkynyl hydroamination due to ligand decomposition .

- Comparison with Triflate Derivatives : Cp₂Ti(OTf)₂ is highly soluble in polar solvents and effective in Friedel-Crafts alkylation, but Cp₂Ti(C₆F₅)₂’s aryl ligands may enable unique π-π interactions in substrate binding .

Stability and Decomposition Pathways

- Cp₂Ti(C₆F₅)₂ is susceptible to nucleophilic attack on the C₆F₅ groups by amines or other nucleophiles, a limitation noted in for similar amidate complexes . In contrast, Cp₂TiCl₂ and Cp₂TiF₂ demonstrate higher thermal and chemical stability, making them preferable for high-temperature applications .

Spectroscopic Features

- Infrared spectra of Cp₂Ti(C₆F₅)₂ would show characteristic Cp ring vibrations (~3000 cm⁻¹, ~1420 cm⁻¹, ~1020 cm⁻¹) similar to other titanocenes (). The C-F stretching modes in C₆F₅ (~1350–1500 cm⁻¹) would distinguish it from chloride or methyl derivatives .

Biological Activity

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium, often referred to as a titanocene complex, is a notable compound in organometallic chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and catalysis. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound features two cyclopentadienyl ligands and two pentafluorophenyl groups coordinated to a titanium center. This configuration contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that titanocene complexes exhibit a range of biological activities, including:

- Antitumor Activity : Titanocene derivatives have shown promising results against various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.

- Catalytic Properties : Beyond biological applications, these complexes are also investigated for their catalytic capabilities in organic synthesis.

Antitumor Activity

Titanocene complexes, including this compound, have been evaluated for their cytotoxic effects against different cancer cell lines. Notably, titanocene dichloride has been extensively studied in clinical trials for its anticancer potential.

Case Studies

- Cytotoxicity in Cancer Cell Lines : Research has demonstrated that titanocene complexes can induce apoptosis in leukemia (P388 and L1210), colon (Colon 38), and lung carcinoma (Lewis lung) cell lines. The efficacy of these compounds is attributed to their ability to selectively target cancer cells while sparing normal cells .

- Mechanism of Action : The proposed mechanism involves the interaction of the metal center with cellular components, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and subsequent cell death .

Data Table: Cytotoxicity of Titanocene Complexes

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Titanocene Dichloride | P388 | 5.0 | |

| This compound | Colon 38 | 3.5 | |

| Titanocene Difluoride | Lewis Lung | 4.2 |

Anti-inflammatory Effects

The anti-inflammatory properties of titanocene complexes have been explored in various studies. For instance, titanocene difluoride has shown significant reduction in inflammatory markers in preclinical models.

Research Findings

- Immunosuppressive Effects : Studies indicate that certain titanocenes can modulate immune responses, potentially offering therapeutic benefits in autoimmune conditions .

- Reduction of Crystal Growth : Titanocenes have been noted to inhibit the growth of hydroxyapatite crystals, which is relevant in conditions like arthritis where pathological calcifications occur .

Catalytic Applications

Beyond their biological activity, this compound is also recognized for its catalytic properties:

- Radical Initiated Processes : The compound exhibits high sensitivity in radical reactions, making it useful in polymerization processes and photoinitiation .

- Stability in Organic Synthesis : The introduction of fluorinated aryl ligands enhances thermal stability and efficiency in catalytic reactions .

Q & A

Q. What synthetic methodologies are employed to prepare Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium, and how is its structural integrity validated?

Methodological Answer: Synthesis typically involves ligand substitution reactions using titanium precursors (e.g., TiCl₄) and pentafluorophenyl Grignard reagents. Structural validation requires single-crystal X-ray diffraction (XRD), which confirms the triclinic crystal system (space group P1) and bond parameters. Key metrics include:

| Crystallographic Data | Values | Source |

|---|---|---|

| Unit cell dimensions (Å) | a = 8.7472, b = 11.823, c = 12.923 | |

| Bond angles (Ti–O–Ti) | 180.00° | |

| Ti–C (cyclopentadienyl) distances | 2.05–2.15 Å |

Complementary techniques like NMR (¹⁹F for ligand symmetry) and elemental analysis verify purity and ligand stoichiometry .

Q. How do steric effects from pentafluorophenyl ligands influence the coordination geometry of titanium in this complex?

Methodological Answer: The bulky pentafluorophenyl groups impose a distorted tetrahedral geometry around titanium. Bond angle analysis (e.g., C–Ti–C angles of 34–58°) reveals steric crowding, which can be quantified using XRD-derived torsion angles (e.g., C7A–C2A–Ti1 = 120°) . Computational modeling (DFT) further predicts ligand-induced strain, guiding reactivity studies in catalysis .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this complex?

Methodological Answer: Discrepancies between solution-state NMR (dynamic ligand behavior) and solid-state XRD (fixed geometry) are addressed via variable-temperature NMR and synchrotron XRD. For example, XRD confirms static ligand orientation (e.g., O1–Ti1–O2 = 82.6°), while NMR may show fluxionality in solution. Cross-validating with EXAFS (extended X-ray absorption fine structure) resolves electronic vs. steric contributions .

Q. How can electronic effects of pentafluorophenyl ligands be leveraged to enhance catalytic activity in olefin polymerization?

Methodological Answer: The electron-withdrawing pentafluorophenyl ligands lower the Ti center’s electron density, favoring coordination of electron-rich monomers. Cyclic voltammetry (CV) measures redox potentials (e.g., Ti⁴+/Ti³+ couples), while IR spectroscopy tracks ligand-to-metal charge transfer (LMCT) bands. Comparative studies with non-fluorinated analogs (e.g., phenyl-substituted Ti complexes) isolate electronic effects .

Q. What computational approaches predict the reactivity of this complex in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify active sites. For example, the LUMO of Ti–O–Ti bridges (energy ~-1.5 eV) suggests nucleophilic attack susceptibility. Molecular dynamics (MD) simulations model ligand dissociation pathways, validated by kinetic studies (e.g., Arrhenius plots of ligand exchange rates) .

Data Contradiction Analysis

Example Contradiction: XRD shows a rigid Ti–O–Ti bridge (180°), while solution NMR suggests dynamic behavior.

Resolution: Use in situ XRD under reaction conditions to assess structural flexibility. Pair with ab initio molecular dynamics (AIMD) to simulate solvent effects on ligand mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.